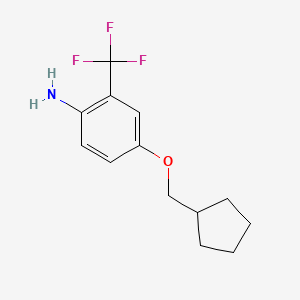

4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopentylmethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-7-10(5-6-12(11)17)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQDCUMTKHETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclopentylmethoxy 2 Trifluoromethyl Aniline

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 4-(cyclopentylmethoxy)-2-(trifluoromethyl)aniline, the primary strategic disconnections involve the carbon-oxygen ether bond and the carbon-trifluoromethyl bond.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: C-O Bond Disconnection: This is often the most direct approach, disconnecting the ether linkage to yield 4-amino-3-(trifluoromethyl)phenol (B1283321) and a suitable cyclopentylmethyl electrophile (e.g., cyclopentylmethyl bromide). This strategy prioritizes the formation of the ether bond as a key final step.

Pathway B: C-CF3 Bond Disconnection: This pathway involves the disconnection of the trifluoromethyl group, leading to 4-(cyclopentylmethoxy)aniline (B3172646) as a key intermediate. This approach would necessitate a late-stage trifluoromethylation reaction.

A graphical representation of these disconnections is presented below:

| Pathway | Disconnection | Precursors |

| A | C-O Bond | 4-amino-3-(trifluoromethyl)phenol and Cyclopentylmethyl halide |

| B | C-CF3 Bond | 4-(cyclopentylmethoxy)aniline |

Formation of the Carbon-Oxygen Bond: Ethereal Linkage Construction

The formation of the ether linkage is a critical step in the synthesis of this compound. Several established and modern methods can be employed for this transformation.

Alkylation of Phenolic Precursors with Cyclopentylmethanol Derivatives

A traditional and widely used method for ether synthesis is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. In the context of synthesizing the target molecule, this would involve the alkylation of 4-amino-2-(trifluoromethyl)phenol (B189850) with a cyclopentylmethyl halide.

A representative reaction scheme is as follows:

4-amino-2-(trifluoromethyl)phenol + Cyclopentylmethanol + PPh₃ + DEAD → this compound + Ph₃PO + EtO₂C-NH-NH-CO₂Et

Substituted Aniline (B41778) + Umemoto's Reagent → Trifluoromethylated Aniline

Introduction of the Trifluoromethyl Group into Aromatic Systems

Nucleophilic Trifluoromethylation Protocols (e.g., Ruppert-Prakash Reagent)

Nucleophilic trifluoromethylation is a cornerstone method for introducing the CF3 group into organic molecules. Among the various reagents developed for this purpose, trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is one of the most widely used. This reagent allows for the transfer of a nucleophilic "CF3-" equivalent to electrophilic substrates like aldehydes, ketones, and imines. enamine.net

The reaction is typically initiated by a catalytic amount of a fluoride (B91410) source or other activators, which generates a hypervalent siliconate intermediate. nih.gov This intermediate then delivers the trifluoromethyl anion to the electrophile. For the synthesis of α-trifluoromethyl amines, a common strategy involves the condensation of an aldehyde or ketone with a primary amine to form an imine, which is then trifluoromethylated in situ. enamine.netresearchgate.net

A potential application to the synthesis of a precursor for this compound could involve the trifluoromethylation of an appropriate imine, followed by further synthetic manipulations. For instance, a multi-step sequence could be envisioned where an imine is first formed and then reacts with the Ruppert-Prakash reagent. enamine.net

Table 1: Examples of Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent This table is illustrative of the general methodology and not specific to the target compound's direct synthesis.

| Substrate Type | Catalyst/Initiator | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | TBAF, KF | α-Trifluoromethyl Alcohols | Good to Excellent | nih.gov |

| Imines | Acidic Conditions | α-Trifluoromethyl Amines | High-yielding | enamine.net |

| N-unactivated imines | Varied | Trifluoromethylated Amines | Good |

This method's broad applicability and the commercial availability of the reagent make it a powerful tool in fluorination chemistry.

Radical Trifluoromethylation Methods (e.g., using Togni's Reagents)

Radical trifluoromethylation has emerged as a powerful alternative for creating C-CF3 bonds, particularly through direct C-H functionalization. This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route. acs.org Hypervalent iodine compounds, known as Togni's reagents, are stable, commercially available, and effective sources of the trifluoromethyl radical (•CF3). acs.orgnih.govbeilstein-journals.org

The direct C-H trifluoromethylation of free anilines represents a significant challenge due to the nucleophilicity of the nitrogen atom and the potential for side reactions like oxidation or decomposition. acs.org However, recent advancements have enabled this transformation under mild conditions. Visible-light photoredox catalysis, for example, can induce the radical trifluoromethylation of free anilines with Togni's reagent at room temperature. acs.orgnih.gov This method often shows good regioselectivity, favoring the ortho position to the amino group. acs.org

Alternatively, transition-metal catalysis, such as with nickel, can also facilitate the direct C-H trifluoromethylation of anilines with Togni's reagent, demonstrating good functional group tolerance and selectivity under mild conditions. nih.govresearchgate.net

Table 2: Radical C-H Trifluoromethylation of Anilines with Togni's Reagent This table summarizes general findings for the methodology.

| Method | Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Visible-light photocatalyst | Room Temperature | Economical, mild conditions | acs.orgnih.gov |

| Nickel Catalysis | Nickel(II) complex | Mild Conditions | Good functional group tolerance, good regioselectivity | nih.govresearchgate.net |

These methods could potentially be applied to a 4-(cyclopentylmethoxy)aniline substrate to directly install the trifluoromethyl group at the C-2 position.

Synthesis of the Aniline Moiety: Amination of Aromatic Rings

Reductive Amination of Nitroaromatics

A traditional and widely used method for preparing anilines is the reduction of a corresponding nitroaromatic compound. chemistrysteps.com This two-step process typically involves the nitration of an aromatic ring via electrophilic aromatic substitution using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), followed by the reduction of the nitro group. chemistrysteps.com

The reduction step can be accomplished using various reagents and conditions, including:

Metals in acidic media (e.g., Zn, Sn, or Fe with HCl). chemistrysteps.com

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). chemistrysteps.com

This approach is robust but can be limited by the harsh acidic conditions of nitration and the functional group tolerance of the reduction step. sci-hub.se

Buchwald-Hartwig Amination and Other Catalytic Aminations

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a versatile and mild method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine. wikipedia.orglibretexts.org Its development has largely superseded harsher classical methods due to its broad substrate scope and high functional group tolerance. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aryl amine product. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with several generations of increasingly effective ligands developed over the years, such as BINAP and sterically hindered biaryl phosphines. wikipedia.orgacs.org

For the synthesis of this compound, this reaction could be employed by coupling an ammonia (B1221849) equivalent with 1-halo-4-(cyclopentylmethoxy)-2-(trifluoromethyl)benzene. The reaction is compatible with electron-withdrawing groups like trifluoromethyl, and various catalyst systems have been shown to be effective for coupling anilines. acs.orgpreprints.org

Table 3: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of active Pd(0) catalyst | wikipedia.orgnih.gov |

| Ligand | BINAP, tBuXPhos, BrettPhos | Stabilizes Pd, facilitates catalytic cycle | wikipedia.orgacs.org |

| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amine | wikipedia.orgnih.gov |

| Aryl Electrophile | Aryl bromides, chlorides, triflates | Aromatic coupling partner | wikipedia.orgacs.org |

| Amine Source | Primary/secondary amines, ammonia equivalents | Nitrogen nucleophile | wikipedia.org |

Nucleophilic Aromatic Substitution with Amines

Nucleophilic aromatic substitution (S_NAr) is another important pathway for forming aryl-amine bonds. fishersci.se This reaction involves the attack of a nucleophile (such as an amine or ammonia) on an aromatic ring, displacing a leaving group. fishersci.se For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. fishersci.sescranton.edu

The trifluoromethyl group is a potent EWG, which can facilitate S_NAr reactions. Therefore, a precursor such as 1-fluoro-4-(cyclopentylmethoxy)-2-(trifluoromethyl)benzene could react with ammonia or a protected amine equivalent under suitable conditions (typically in a polar aprotic solvent with a base) to yield the target aniline. sci-hub.sefishersci.se The mechanism proceeds through a negatively charged Meisenheimer complex, which is stabilized by the EWG, before the leaving group is eliminated. scranton.edu

Multi-component Reaction Strategies for Convergent Synthesis of Substituted Anilines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. baranlab.org MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of complex molecules. mdpi.comrsc.org

Several MCRs can produce substituted aniline or heterocyclic systems derived from anilines. For example, the Hantzsch dihydropyridine (B1217469) synthesis can be adapted to use an aniline as the nitrogen source, leading to substituted dihydropyridines which can sometimes be aromatized. baranlab.orgmdpi.com Other notable MCRs, such as the Ugi or Passerini reactions, often involve isocyanides and can be used to construct highly functionalized structures. baranlab.org While a direct MCR for this compound is not established, these convergent strategies offer a powerful platform for the discovery of novel synthetic routes to complex aniline derivatives from simple, readily available precursors. rsc.orgrsc.orgnih.gov

Optimized Reaction Conditions and Scalability Considerations in Laboratory Synthesis

The laboratory synthesis of this compound, a significant intermediate in various fields of chemical research, is predominantly achieved through a strategic Williamson ether synthesis. This classical and reliable method involves the O-alkylation of a key precursor, 4-amino-3-(trifluoromethyl)phenol, with a suitable cyclopentylmethoxy halide. The optimization of this reaction and its subsequent scalability are critical for efficient and cost-effective production.

The synthetic pathway commences with the preparation of 4-amino-3-(trifluoromethyl)phenol. This precursor is a known intermediate in the pesticide industry and can be synthesized through various reported methods. A common route involves the diazotization of 4-fluoro-3-trifluoromethylaniline, followed by hydrolysis to yield the corresponding phenol. google.com The yield for this transformation has been reported to be as high as 90.3%. google.com

Once the 4-amino-3-(trifluoromethyl)phenol is obtained, the crucial Williamson ether synthesis is performed. This SN2 reaction necessitates the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the cyclopentylmethoxy halide, displacing the halide to form the desired ether linkage.

Optimized Reaction Conditions

The efficiency of the Williamson ether synthesis is highly dependent on several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent. For the synthesis of this compound, a range of conditions can be employed to maximize the yield and purity of the product.

Base Selection: A variety of bases can be utilized to deprotonate the phenol. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and hydrides (e.g., NaH). The selection of the base can influence the reaction rate and selectivity. For instance, in the synthesis of a similar compound, 4-methoxy-3-(trifluoromethyl)aniline (B1361164), sodium hydride was used to deprotonate 4-amino-2-(trifluoromethyl)phenol in dichloromethane. nih.gov The use of a strong base like sodium hydride ensures complete deprotonation, driving the reaction towards the product.

Solvent Effects: The choice of solvent is critical as it must be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile. wikipedia.org In a study on the synthesis of 4-alkoxy-2-arylquinolines, dry DMF was used as the solvent for a similar O-alkylation step. nih.gov

Temperature and Reaction Time: The reaction temperature typically ranges from room temperature to elevated temperatures to ensure a reasonable reaction rate. A typical Williamson reaction is conducted at 50 to 100 °C and is often complete within 1 to 8 hours. wikipedia.org For instance, the synthesis of 4-methoxy-3-(trifluoromethyl)aniline involved stirring for 48 hours at room temperature after the addition of iodomethane. nih.gov Microwave-assisted synthesis has also been shown to significantly reduce reaction times, with some reactions being completed in as little as 40 seconds. sid.ir

Leaving Group: The reactivity of the alkylating agent is influenced by the leaving group, with the general trend being I > Br > Cl. Cyclopentylmethanoyl bromide or iodide would therefore be expected to be more reactive than the corresponding chloride.

An illustrative set of optimized laboratory conditions for the synthesis of this compound is presented in the interactive data table below.

Interactive Data Table: Optimized Laboratory Synthesis Conditions

| Parameter | Condition | Rationale |

| Starting Material | 4-amino-3-(trifluoromethyl)phenol | Key precursor with the required aniline and trifluoromethyl functionalities. |

| Alkylating Agent | Cyclopentylmethanoyl Bromide | Good leaving group for efficient SN2 reaction. |

| Base | Potassium Carbonate (K2CO3) | A moderately strong and cost-effective base suitable for phenolic deprotonation. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances the nucleophilicity of the phenoxide. |

| Temperature | 80 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |

| Reaction Time | 4 - 8 hours | Typical duration for completion of the reaction, monitored by TLC. |

Scalability Considerations

Transitioning a laboratory-scale synthesis to a larger, industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Reaction Conditions on a Larger Scale: While high temperatures can be beneficial on a small scale, they can pose safety risks and lead to runaway reactions on an industrial scale. Therefore, milder reaction conditions are often sought for large-scale production. wikipedia.org The use of microwave irradiation, while efficient in the lab, can be challenging to implement on a large scale. researchgate.net

Phase-Transfer Catalysis (PTC): A significant advancement in scaling up Williamson ether synthesis is the use of phase-transfer catalysts (PTCs). wikipedia.orgcrdeepjournal.org PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkylating agent. This allows the use of less expensive and less hazardous solvents like water or toluene, and can often be performed at lower temperatures. fzgxjckxxb.com The use of PTC can lead to higher yields, reduced reaction times, and simplified work-up procedures, making it an attractive option for industrial applications. researchgate.net

Reagent and Solvent Selection: For industrial-scale synthesis, the cost and environmental impact of reagents and solvents are major considerations. The use of more economical raw materials and greener solvents is a key aspect of sustainable industrial chemistry. google.com For example, replacing hazardous solvents with more environmentally friendly alternatives is a crucial step in scaling up a process. fzgxjckxxb.com

Process Safety and Work-up: On a large scale, exothermic reactions need to be carefully controlled to prevent thermal runaways. The work-up procedure, which may be straightforward in the lab, can become a significant bottleneck in a large-scale process. Efficient extraction and purification methods are essential for obtaining a high-purity product.

The table below summarizes key considerations for scaling up the synthesis of this compound.

Data Table: Scalability Considerations for Synthesis

| Factor | Laboratory Scale | Industrial Scale |

| Heating | Heating mantles, oil baths, microwave reactors. | Jacketed reactors with precise temperature control. |

| Solvents | High-purity, often anhydrous polar aprotic solvents (e.g., DMF, DMSO). | Cost-effective, recyclable, and greener solvents. Use of phase-transfer catalysis to enable reactions in biphasic systems. |

| Bases | Strong bases like NaH are common. | Milder, less hazardous, and more economical bases like K2CO3 or NaOH are preferred. |

| Catalysis | Often uncatalyzed or uses simple catalysts. | Phase-transfer catalysts are frequently employed to improve efficiency and safety. |

| Work-up | Liquid-liquid extraction, column chromatography. | Large-scale extraction, crystallization, and distillation for purification. |

| Safety | Standard laboratory safety protocols. | Rigorous process safety management, including hazard and operability (HAZOP) studies. |

Chemical Reactivity and Transformation Pathways of 4 Cyclopentylmethoxy 2 Trifluoromethyl Aniline

Reactivity of the Aromatic Amino Group

The primary amino group is a versatile functional handle, participating in a range of reactions that modify the nitrogen center. Its reactivity is modulated by the electronic effects of the ring substituents.

Nucleophilic Properties and Acylation Reactions

The amino group of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. However, the presence of the ortho-trifluoromethyl group significantly reduces its basicity and nucleophilicity through a strong electron-withdrawing inductive effect. Despite this deactivation, the amino group can still undergo acylation reactions with suitable acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation of Anilines

| Aniline (B41778) Substrate | Acylating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Acetic Anhydride | Solvent-free | Room Temp, 5 min | 98% | ijrar.org |

This table presents data for general aniline acylation to illustrate the reaction's feasibility.

Arylation and Alkylation at the Nitrogen Center

N-alkylation of the amino group in this compound can be achieved using various alkylating agents, such as alkyl halides. The reaction typically requires a base to deprotonate the aniline, enhancing its nucleophilicity. Modern catalytic systems, including those based on copper or ruthenium, facilitate the N-alkylation of anilines with alcohols, offering a more sustainable approach. uni.lu For example, ruthenium-catalyzed N-alkylation of anilines with primary alcohols has been demonstrated to proceed in high yields. wikipedia.org

Similarly, N-arylation can be accomplished through cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aniline and an aryl halide or triflate. wikipedia.orglibretexts.org The choice of ligand and base is crucial for the success of this transformation, particularly with electronically modified anilines. For instance, the use of sterically hindered biarylphosphine ligands has significantly expanded the scope of this reaction to include a wide range of anilines and aryl halides. libretexts.org

Table 2: Examples of N-Arylation of Anilines (Buchwald-Hartwig Amination)

| Aniline | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | 4-Bromotoluene | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | >98% | beilstein-journals.org |

This table provides examples of the Buchwald-Hartwig amination to illustrate the general reaction conditions and outcomes.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. libretexts.org This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). libretexts.org The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations where the diazonio group is replaced by a wide range of substituents.

One of the most important reactions of diazonium salts is the Sandmeyer reaction, which allows for the introduction of halides (Cl, Br), cyanide (CN), and other groups onto the aromatic ring using copper(I) salts as catalysts. lumenlearning.comorganic-chemistry.org For example, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding aryl chloride or aryl bromide, respectively. lumenlearning.comorganic-chemistry.org This provides a powerful method for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution. Other transformations of diazonium salts include the Schiemann reaction for the synthesis of aryl fluorides and replacement by a hydroxyl group upon heating in water. organic-chemistry.org

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

The trifluoromethyl group at the ortho-position to the amino group exerts a profound influence on the reactivity of the aromatic ring through its strong electron-withdrawing nature.

Electron-Withdrawing Effects and Activation/Deactivation Patterns

The trifluoromethyl (-CF₃) group is a potent deactivating group for electrophilic aromatic substitution due to its strong negative inductive effect (-I). wikipedia.org This effect reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. In the case of this compound, this deactivating effect is somewhat counteracted by the electron-donating effects of the amino group (+M) and the cyclopentylmethoxy group (+M, +I).

Conversely, the electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNA r). wikipedia.orgmasterorganicchemistry.com For this reaction to occur, a good leaving group (such as a halide) must be present on the ring, and the ring must be sufficiently electron-poor. The -CF₃ group helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. chemistrysteps.comlibretexts.org

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

The directing effects of the substituents on the aromatic ring of this compound determine the position of substitution in both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution , the powerful ortho, para-directing influence of the amino group and the para-alkoxy group will dominate. The position ortho to the amino group (position 3) is sterically hindered by the adjacent trifluoromethyl group. The other position ortho to the amino group (position 1) is already substituted. The position para to the amino group is occupied by the cyclopentylmethoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the activating cyclopentylmethoxy group and meta to the deactivating trifluoromethyl group. Specifically, substitution at position 3 (ortho to the methoxy (B1213986) and meta to the amino) and position 5 (ortho to the methoxy and meta to the trifluoromethyl) would be favored electronically, although steric hindrance at position 3 needs to be considered. In the case of nitration of aniline, a significant amount of the meta-product can be formed due to the protonation of the amino group in the strongly acidic medium, which converts it into a deactivating, meta-directing anilinium ion. quora.comstackexchange.com

For nucleophilic aromatic substitution , a leaving group, such as a halogen, would need to be present on the ring. The trifluoromethyl group, being strongly electron-withdrawing, will activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. wikipedia.orgmasterorganicchemistry.com If a leaving group were present at a position activated by the trifluoromethyl group, a nucleophile could displace it. The rate of nucleophilic aromatic substitution is enhanced by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex through resonance or induction. chemistrysteps.comlibretexts.org

Table 3: Summary of Substituent Effects on Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -NH₂ | 1 | +M > -I | Activating | Ortho, Para |

| -CF₃ | 2 | -I | Deactivating | Meta |

Reactions Involving the Cyclopentylmethoxy Ether Linkage

The ether linkage in this compound represents a site of potential chemical transformation, although ethers are generally considered to be relatively inert.

Ether Cleavage Reactions

Ether cleavage typically requires harsh reaction conditions, such as treatment with strong acids. wikipedia.orgopenstax.orgmasterorganicchemistry.comlibretexts.org The cleavage of the C-O bond in the cyclopentylmethoxy group can proceed through different mechanisms, depending on the specific reagents and conditions employed.

With strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the reaction would likely proceed via an SN2 mechanism. openstax.orgmasterorganicchemistry.com The ether oxygen would first be protonated by the strong acid, creating a good leaving group (an alcohol). The halide anion (Br⁻ or I⁻) would then act as a nucleophile, attacking the less sterically hindered carbon of the ether, which in this case is the methylene (B1212753) carbon of the cyclopentylmethoxy group. This would result in the formation of 4-amino-3-(trifluoromethyl)phenol (B1283321) and (bromomethyl)cyclopentane (B151954) or (iodomethyl)cyclopentane.

Table 1: Predicted Products of Ether Cleavage of this compound with Strong Acids

| Reagent | Predicted Products | Mechanism |

|---|---|---|

| HBr | 4-Amino-3-(trifluoromethyl)phenol, (Bromomethyl)cyclopentane | SN2 |

| HI | 4-Amino-3-(trifluoromethyl)phenol, (Iodomethyl)cyclopentane | SN2 |

It is important to note that the aryl ether bond is significantly stronger and less prone to cleavage due to the sp² hybridization of the carbon atom and resonance effects. Therefore, cleavage resulting in cyclopentylmethanol and 4-halo-2-(trifluoromethyl)aniline is highly unlikely under these conditions. libretexts.org

Oxidative Transformations of the Cyclopentyl Moiety

While the aniline ring is susceptible to oxidation, the cyclopentyl moiety can also undergo oxidative transformations, although this typically requires specific oxidizing agents. The search did not yield specific examples for this compound, but general principles suggest that strong oxidizing agents could potentially open the cyclopentyl ring or introduce hydroxyl or carbonyl functionalities. The specific products would depend heavily on the oxidant used and the reaction conditions. For instance, enzymatic oxidation has been shown to affect aniline derivatives, suggesting that biocatalytic approaches could potentially modify the cyclopentyl group. nih.gov

Functional Group Interconversions on the Cyclopentyl Ring

Functional group interconversions on the cyclopentyl ring, should it be functionalized through a prior reaction, would follow standard organic synthesis pathways. fiveable.meub.edusolubilityofthings.com For example, if a hydroxyl group were introduced onto the ring via oxidation, it could be further converted into other functional groups such as halides, amines, or esters through well-established synthetic methodologies. However, without initial functionalization, the saturated cyclopentyl ring is generally unreactive towards most functional group interconversion reagents.

Exploration of Novel Intramolecular Cyclization and Cascade Processes

The structure of this compound, with its aniline nitrogen and the ether-linked alkyl group, offers possibilities for intramolecular cyclization and cascade reactions, potentially leading to the formation of novel heterocyclic systems. nih.govresearchgate.netnih.govunits.it

While no specific examples for this molecule were found, related literature on substituted anilines suggests that under appropriate conditions, cyclization could be induced. For instance, transition metal-catalyzed reactions are known to facilitate the cyclization of anilines with pendant alkenes or other functional groups. nih.govacs.org If the cyclopentyl ring were to be modified to contain an unsaturated bond, a variety of intramolecular cyclization reactions could be envisioned.

Furthermore, cascade reactions involving the aniline moiety are a known strategy for building complex molecular architectures. nih.govresearchgate.netunits.it A hypothetical cascade process could be initiated by a reaction at the aniline nitrogen or the aromatic ring, followed by a subsequent intramolecular reaction involving the cyclopentylmethoxy side chain. The presence of the electron-withdrawing trifluoromethyl group would influence the electron density of the aniline ring and thereby affect the reactivity and regioselectivity of such cyclization reactions. acs.org

Mechanistic Investigations and Kinetic Studies of Reactions Involving 4 Cyclopentylmethoxy 2 Trifluoromethyl Aniline

Elucidation of Reaction Mechanisms Through Intermediate Identification

There is no available research that specifically identifies reaction intermediates in transformations involving 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline. Mechanistic elucidation for analogous substituted anilines often involves techniques such as spectroscopy (NMR, IR, Mass Spectrometry) to identify transient species, trapping experiments to capture reactive intermediates, and computational studies to model reaction pathways. Such investigations are crucial for confirming proposed mechanisms, but have not been reported for this compound.

Catalytic Aspects and Ligand Design for Enhanced Reactivity and Selectivity

While numerous catalytic systems have been developed for reactions of anilines, such as cross-coupling and C-H functionalization, specific research into catalyst and ligand optimization for reactions involving this compound is not documented. The design of ligands to enhance the reactivity and selectivity of metal-catalyzed reactions is a cornerstone of modern organic synthesis. The steric and electronic properties of the cyclopentylmethoxy and trifluoromethyl groups would likely necessitate tailored catalytic systems to achieve high efficiency and selectivity, but such development has not been reported.

Solvent Effects on Reaction Pathways and Rates

The influence of solvents on the reaction pathways and rates of transformations involving this compound has not been specifically investigated. Solvent properties such as polarity, proticity, and coordinating ability can profoundly impact reaction kinetics and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. General principles of physical organic chemistry suggest that the choice of solvent would be a critical parameter in any reaction of this compound, but empirical data is lacking.

Stereochemical Outcomes and Control in Chiral Transformations (if applicable)

There is no information available regarding chiral transformations involving this compound. As the molecule itself is achiral, stereochemical considerations would arise in reactions that introduce a new chiral center or in reactions with chiral reagents or catalysts. The development of stereoselective methods would be essential for the synthesis of enantiomerically pure products, but this area remains unexplored for this specific aniline (B41778) derivative.

Advanced Spectroscopic and Structural Characterization of 4 Cyclopentylmethoxy 2 Trifluoromethyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline. By analyzing the chemical environment of each nucleus, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

The primary structure of this compound can be definitively confirmed through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the aniline (B41778) (-NH₂) protons, and the protons of the cyclopentylmethoxy group. The aromatic region would likely display three signals for the protons on the substituted benzene (B151609) ring. The proton at position 6 is expected to appear as a doublet, coupled to the proton at position 5. The proton at position 5 would likely be a doublet of doublets, coupled to the protons at positions 6 and 3. The proton at position 3 would appear as a doublet, coupled to the proton at position 5. The aniline protons would present as a broad singlet. The cyclopentylmethoxy group would show a characteristic set of signals, including a doublet for the -OCH₂- protons, a multiplet for the methine proton of the cyclopentyl ring, and overlapping multiplets for the remaining methylene (B1212753) protons of the cyclopentyl ring.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating cyclopentylmethoxy group and the electron-withdrawing trifluoromethyl and amino groups. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The cyclopentylmethoxy group will exhibit a signal for the -OCH₂- carbon and several signals for the carbons of the cyclopentyl ring.

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group. A single, sharp singlet is expected, with a chemical shift characteristic of a -CF₃ group attached to an aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | d | 1H | H-6 |

| ~6.8-7.0 | dd | 1H | H-5 |

| ~6.7-6.9 | d | 1H | H-3 |

| ~4.0-4.5 | br s | 2H | -NH₂ |

| ~3.8-4.0 | d | 2H | -OCH₂- |

| ~2.0-2.2 | m | 1H | Cyclopentyl CH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~150-155 | C-4 |

| ~140-145 | C-1 |

| ~125-130 (q) | -CF₃ |

| ~120-125 | C-2 |

| ~115-120 | C-6 |

| ~110-115 | C-5 |

| ~105-110 | C-3 |

| ~70-75 | -OCH₂- |

| ~35-40 | Cyclopentyl CH |

| ~25-30 | Cyclopentyl CH₂ |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|

To further confirm the structural assignments and elucidate the connectivity of atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the aromatic protons H-3, H-5, and H-6, confirming their adjacent positions on the benzene ring. Correlations would also be observed between the protons of the cyclopentylmethoxy group, helping to assign the signals of this substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the aromatic ring and the cyclopentylmethoxy group by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity of the major fragments of the molecule. For instance, correlations between the -OCH₂- protons and the C-4 of the aromatic ring would confirm the position of the cyclopentylmethoxy group. Similarly, correlations between the aromatic protons and the carbon of the trifluoromethyl group would verify its position at C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY could be used to confirm the stereochemistry and conformation of the cyclopentylmethoxy group and its orientation relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Elucidation

HRMS is a critical technique for determining the precise molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion.

In addition to providing the exact mass, the fragmentation pattern observed in the mass spectrum offers valuable insights into the structure of the molecule. The fragmentation of this compound under electron impact (EI) or electrospray ionization (ESI) would be expected to show characteristic losses of fragments.

Key predicted fragmentation pathways include:

Loss of the cyclopentyl group: A prominent fragmentation would be the cleavage of the bond between the cyclopentyl ring and the methylene group, resulting in a stable cyclopentyl cation or radical.

Loss of the cyclopentylmethoxy group: The entire cyclopentylmethoxy group could be lost as a radical, leading to a fragment corresponding to the 2-(trifluoromethyl)aniline cation.

Cleavage of the ether bond: The C-O bond of the ether linkage could break, leading to fragments corresponding to the cyclopentylmethyl cation and the 4-hydroxy-2-(trifluoromethyl)aniline radical cation.

Loss of trifluoromethyl group: While less common, the loss of the CF₃ radical could occur.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M - C₅H₉]+ | Loss of cyclopentyl radical |

| [M - C₅H₉O]+ | Loss of cyclopentoxy radical |

| [C₅H₉]+ | Cyclopentyl cation |

| [C₆H₁₀O]+ | Cyclopentylmethoxy fragment |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in this compound, serving as a fingerprint for the molecule's structure.

The FT-IR and Raman spectra would exhibit characteristic absorption and scattering bands corresponding to the various functional groups.

N-H Vibrations: The aniline group would show symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹ in the FT-IR spectrum. The N-H bending vibration would be observed around 1600-1650 cm⁻¹.

C-F Vibrations: The trifluoromethyl group would exhibit strong, characteristic C-F stretching vibrations in the region of 1100-1350 cm⁻¹.

C-O Vibrations: The ether linkage of the cyclopentylmethoxy group would show a strong C-O stretching band around 1200-1260 cm⁻¹ (asymmetric) and a weaker one around 1000-1075 cm⁻¹ (symmetric).

Aromatic C-H and C=C Vibrations: The aromatic ring would display C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would be observed in the 700-900 cm⁻¹ region, and their pattern would be indicative of the substitution pattern on the benzene ring.

Aliphatic C-H Vibrations: The cyclopentylmethoxy group would show C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Table 5: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3300-3500 | N-H stretching | FT-IR |

| >3000 | Aromatic C-H stretching | FT-IR, Raman |

| 2850-3000 | Aliphatic C-H stretching | FT-IR, Raman |

| 1600-1650 | N-H bending | FT-IR |

| 1450-1600 | Aromatic C=C stretching | FT-IR, Raman |

| 1100-1350 | C-F stretching | FT-IR |

| 1200-1260 | Asymmetric C-O stretching | FT-IR |

| 1000-1075 | Symmetric C-O stretching | FT-IR |

Based on a comprehensive search of scientific literature and chemical databases, there is currently no publicly available experimental data for the specific spectroscopic and structural characterization of the compound “this compound” corresponding to the requested article outline.

Detailed research findings, including vibrational spectra for conformational analysis, X-ray crystallography data for molecular geometry, and electronic absorption/emission spectra, could not be located for this specific molecule.

Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed research findings as stipulated in the instructions. Any attempt to do so would involve speculation or the use of data from related but structurally different compounds, which would not adhere to the strict focus on "this compound".

Computational Chemistry and Theoretical Modeling of 4 Cyclopentylmethoxy 2 Trifluoromethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics and optimizing the molecular geometry of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline. These calculations provide a foundational understanding of the molecule's stability and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is predominantly localized on the aniline (B41778) ring and the nitrogen atom of the amino group, indicating that these are the primary sites for electrophilic attack. The electron-donating nature of the cyclopentylmethoxy group increases the energy of the HOMO. Conversely, the LUMO is mainly distributed over the trifluoromethyl group and the benzene (B151609) ring, highlighting these areas as susceptible to nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl group lowers the energy of the LUMO.

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.62 |

The relatively large HOMO-LUMO gap suggests that this compound possesses good kinetic stability.

Electrostatic Potential Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is instrumental in predicting sites of electrophilic and nucleophilic attack. The MEP is color-coded to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the nitrogen atom of the aniline group and the oxygen atom of the methoxy (B1213986) linker, making these the most likely sites for interaction with electrophiles. The regions around the hydrogen atoms of the amino group and, most significantly, the trifluoromethyl group exhibit a positive potential (blue), identifying them as the primary sites for nucleophilic attack. This charge distribution is a direct consequence of the interplay between the electron-donating cyclopentylmethoxy group and the electron-withdrawing trifluoromethyl group.

Global and Local Reactivity Descriptors (e.g., Fukui functions)

Table 2: Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 2.31 |

| Global Electrophilicity Index (ω) | 2.75 |

The calculated values indicate a moderate level of reactivity for the molecule.

Local reactivity is assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic (f+) and electrophilic (f-) attack. For this compound, the Fukui function analysis reveals that the nitrogen atom of the amino group and specific carbon atoms on the aniline ring are the most susceptible to electrophilic attack. Conversely, the carbon atom of the trifluoromethyl group is the most probable site for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective of the molecule's behavior, providing insights into its conformational flexibility and interactions with a solvent environment.

Conformational Landscapes and Energy Minima

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O bond of the methoxy linker and the C-N bond of the aniline group, as well as the flexibility of the cyclopentyl ring. MD simulations can map out the potential energy surface to identify stable conformations (energy minima) and the energy barriers between them. The simulations would likely reveal several low-energy conformers, with the most stable conformation being the one that minimizes steric hindrance between the bulky cyclopentylmethoxy and trifluoromethyl groups.

Solvent-Molecule Interaction Dynamics

The interaction of this compound with a solvent, such as water or an organic solvent, can be modeled using MD simulations. These simulations track the dynamic interactions between the solute and solvent molecules, providing information on the formation of hydrogen bonds and other non-covalent interactions. The amino group is expected to act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors. The simulations can quantify the average number of hydrogen bonds and their lifetimes, offering a detailed picture of the solvation shell surrounding the molecule. This information is critical for understanding the solubility and transport properties of the compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties of a molecule based on its chemical structure. springernature.comnih.gov These models establish a mathematical correlation between a set of molecular descriptors and a specific property, enabling the prediction of the behavior of new or untested compounds without the need for experimental synthesis and measurement. springernature.comresearchgate.net For this compound, QSPR models can be developed to predict a range of crucial properties relevant to pharmaceutical and materials science applications, such as solubility, lipophilicity (logP), and metabolic stability. nih.govresearchgate.net

The development of a robust QSPR model follows a general workflow that includes dataset selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. springernature.comnih.gov For this compound, a dataset of structurally similar aniline derivatives with experimentally determined property values would be compiled. nih.gov

A wide array of molecular descriptors would then be calculated to numerically represent the molecule's structural and electronic features. These descriptors fall into several categories:

Topological descriptors: These describe the atomic connectivity, size, and shape of the molecule.

Quantum mechanical descriptors: Calculated using methods like Density Functional Theory (DFT), these include parameters such as dipole moment, electrophilicity, and frontier molecular orbital energies (HOMO/LUMO). nih.gov

Constitutional descriptors: These relate to the molecular formula, such as molecular weight and atom counts.

Geometric descriptors: These describe the 3D arrangement of the atoms, including van der Waals volume. nih.gov

For this compound, key descriptors would likely include the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and hydrophilicity factor (Hy), which have been shown to be significant in modeling the lipophilicity of other aniline derivatives. nih.gov The presence of the trifluoromethyl group would be captured by descriptors related to electronegativity and halogen count, while the flexible cyclopentylmethoxy group would influence shape and size descriptors.

Once descriptors are calculated, statistical techniques like Genetic Algorithms (GA) are often employed to select the most relevant subset that correlates with the property of interest. nih.gov This subset is then used to build a predictive model using methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms like Artificial Neural Networks (ANN). researchgate.netnih.gov The final model's predictive power is assessed through internal and external validation techniques to ensure its accuracy and generalizability.

Table 1: Potential Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Relevance to Chemical Behavior |

|---|---|---|

| Quantum Mechanical | Electrophilicity Index (ω) | Describes the molecule's ability to accept electrons, influencing reactivity. nih.gov |

| Physicochemical | Moriguchi Octanol-Water Partition Coefficient (MLOGP) | Predicts lipophilicity, which is crucial for drug absorption and distribution. nih.govresearchgate.net |

| Geometric | van der Waals Volume (vWV) | Relates to molecular size, affecting interactions with biological targets and physical properties. nih.gov |

| Topological | Wiener Index | A measure of molecular branching, which can influence boiling point and viscosity. |

| Constitutional | Number of Fluorine Atoms | Directly accounts for the presence of the trifluoromethyl group, impacting metabolic stability and binding interactions. |

Analysis of Intra- and Intermolecular Interactions

The chemical and physical properties of this compound are governed by a complex network of intra- and intermolecular interactions. Computational methods, particularly quantum chemical calculations, are invaluable for identifying and quantifying these forces. mdpi.com

Intramolecular Interactions: Within a single molecule of this compound, several non-covalent interactions can stabilize specific conformations. A likely significant interaction is an intramolecular hydrogen bond between the hydrogen atoms of the aniline (-NH₂) group and the fluorine atoms of the adjacent trifluoromethyl (-CF₃) group. Similar C-H···F interactions have been observed in related fluorinated aniline structures, contributing to molecular stability. nih.gov Another possibility is an interaction between the aniline hydrogen and the ether oxygen of the cyclopentylmethoxy group. The relative orientation of the cyclopentylmethoxy chain and the trifluoromethyl group is influenced by steric hindrance and weaker, attractive van der Waals forces. Computational studies on related molecules have shown that attractive interactions can exist between fluorine-containing groups and heteroatoms like oxygen, which might influence the preferred rotational conformation of the molecule. nih.gov

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other and with solvent molecules in several ways:

Hydrogen Bonding: The aniline group is a primary site for hydrogen bonding, with the N-H groups acting as hydrogen bond donors. In a crystal lattice, these could form N-H···N or N-H···F intermolecular hydrogen bonds with neighboring molecules, which are known to stabilize crystal structures in similar compounds. nih.gov

Halogen Bonding: While fluorine is the least polarizable halogen, the electron-withdrawing nature of the three fluorine atoms can create a region of positive electrostatic potential on the carbon of the -CF₃ group, which could potentially interact with nucleophilic sites on adjacent molecules. More commonly, the electronegative fluorine atoms act as acceptors in hydrogen bonds. nih.gov

π-Stacking: The substituted benzene ring provides a region of π-electron density, allowing for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, where the rings are arranged in a face-to-face or face-to-edge manner, are crucial for crystal packing and can influence solubility.

Computational tools like Atoms in Molecules (AIM), Natural Bond Orbital (NBO) analysis, and Symmetry-Adapted Perturbation Theory (SAPT) can be used to characterize and quantify the energy of these interactions, revealing that dispersive forces are often decisive factors in intermolecular associations. mdpi.com

Table 2: Summary of Potential Intra- and Intermolecular Interactions

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Intramolecular Hydrogen Bond | Aniline N-H and CF₃ Fluorine | Stabilizes molecular conformation. nih.gov |

| Intermolecular Hydrogen Bond | Aniline N-H (donor) and N or F (acceptor) of another molecule | Key interaction for crystal lattice formation and aggregation. nih.gov |

| π-π Stacking | Aromatic rings of adjacent molecules | Contributes to crystal packing and influences physical properties. |

| van der Waals Forces | Cyclopentyl group, entire molecule | Important for overall cohesion in condensed phases. |

| Dipole-Dipole Interactions | Polar C-F, C-N, and C-O bonds | Contributes to the overall intermolecular force profile. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides highly valuable tools for predicting spectroscopic parameters, which can aid in the structural elucidation of molecules like this compound and help interpret experimental data. nsf.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are of particular interest. Predictions are typically performed using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.comnih.gov More recently, machine learning algorithms trained on large experimental databases have demonstrated the ability to predict ¹H chemical shifts with very high accuracy (mean absolute error <0.10 ppm). mdpi.comnih.gov

For this molecule, computational methods would predict distinct chemical shifts for the aromatic protons, the methylene (B1212753) protons of the -OCH₂- linker, the methine proton of the cyclopentyl ring attached to the linker, and the remaining cyclopentyl protons. The ¹⁹F NMR spectrum would be predicted to show a single resonance for the three equivalent fluorine atoms of the -CF₃ group. A computational protocol for predicting ¹⁹F NMR shifts has been developed that can achieve accuracy within 4 ppm of experimental values. nih.gov

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Molecular Site | Predicted Chemical Shift Range (ppm) | Computational Method |

|---|---|---|---|

| ¹H | Aromatic Protons (C-H) | 6.5 - 7.5 | DFT (GIAO) / Machine Learning mdpi.com |

| ¹H | Aniline Protons (N-H) | 3.5 - 5.0 (broad) | DFT (GIAO) / Machine Learning mdpi.com |

| ¹H | Methylene Protons (-OCH₂-) | 3.8 - 4.2 | DFT (GIAO) / Machine Learning mdpi.com |

| ¹H | Cyclopentyl Protons | 1.2 - 2.2 | DFT (GIAO) / Machine Learning mdpi.com |

| ¹³C | Aromatic Carbons | 110 - 150 | DFT (GIAO) |

| ¹⁹F | Trifluoromethyl (-CF₃) | -60 to -65 (relative to CFCl₃) | DFT with dispersion corrections nih.gov |

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. DFT and Hartree-Fock calculations are used to compute the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. researchgate.net These predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra.

For this compound, key predicted vibrational modes would include the N-H stretching of the aniline group, aromatic C-H stretching, C-O-C stretching of the ether linkage, and the strong, characteristic C-F stretching vibrations of the trifluoromethyl group. Analyzing these predicted frequencies helps in assigning the absorption bands observed in experimental IR and Raman spectra.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Aniline (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Cyclopentyl & Methylene | 2850 - 3000 | Strong |

| C=C Aromatic Stretch | Benzene Ring | 1500 - 1600 | Medium-Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 | Very Strong |

| C-O-C Asymmetric Stretch | Ether Linkage | 1200 - 1280 | Strong |

Design and Synthesis of Novel Derivatives and Analogs of 4 Cyclopentylmethoxy 2 Trifluoromethyl Aniline

Strategic Modifications of the Aniline (B41778) Nitrogen: N-Alkylation, N-Arylation, N-Acylation

N-Alkylation can be readily achieved by reacting the parent aniline with various alkylating agents such as alkyl halides, sulfates, or sulfonates in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. For instance, the use of a mild base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) is a common strategy. The introduction of different alkyl groups, from simple methyl or ethyl chains to more complex cyclic or functionalized moieties, allows for a systematic investigation of the impact of steric bulk and electronic effects on the aniline's reactivity and properties.

N-Arylation , the formation of a diarylamine, is often accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical method involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures, is a viable approach. rsc.orgnih.govorganic-chemistry.org Modern palladium-catalyzed Buchwald-Hartwig amination offers a milder and more versatile alternative, allowing for the coupling of a broader range of aryl halides and sulfonates with the aniline nitrogen. These methods enable the synthesis of derivatives with extended aromatic systems, which can significantly alter the electronic and photophysical properties of the molecule.

N-Acylation provides a straightforward route to amide derivatives. The Schotten-Baumann reaction, which involves the treatment of the aniline with an acid chloride or anhydride in the presence of an aqueous base, is a widely used and efficient method. wikipedia.orglscollege.ac.inorganic-chemistry.orgresearchgate.net This reaction allows for the introduction of a variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties. The resulting amides are generally more stable and less basic than the parent aniline, and the acyl group can serve as a platform for further functionalization.

| Modification Type | Reagents and Conditions | Expected Product Class |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Secondary or Tertiary Amines |

| N-Arylation | Aryl halide, Cu or Pd catalyst, Base | Diaryl Amines |

| N-Acylation | Acid chloride/anhydride, Aqueous base | Amides |

Alterations of the Cyclopentyl Ring and Alkoxy Chain: Ring Size Variations, Alkyl Chain Homologation, Stereoisomers

The cyclopentylmethoxy group at the 4-position of the aniline ring offers another avenue for structural modification. Alterations to both the cyclopentyl ring and the connecting alkoxy chain can be used to fine-tune the lipophilicity, steric profile, and conformational flexibility of the molecule.

Alkyl Chain Homologation involves extending the length of the alkoxy chain. Analogs with ethoxy, propoxy, or longer alkyl chains can be synthesized to systematically vary the distance and flexibility of the terminal cyclopentyl group relative to the aniline core. These modifications can impact the molecule's interaction with its environment and can be achieved through standard ether synthesis protocols.

Stereoisomers of the cyclopentyl ring can also be investigated. If a substituted cyclopentyl ring is employed, the synthesis and separation of diastereomers and enantiomers can lead to molecules with distinct three-dimensional shapes. This is particularly relevant in applications where specific spatial arrangements are crucial for biological activity or material properties.

| Modification | Synthetic Strategy | Purpose of Modification |

| Ring Size Variation | Williamson ether synthesis with various cycloalkylmethanols | Investigate effect of ring strain and conformation |

| Alkyl Chain Homologation | Williamson ether synthesis with longer chain haloalkanes | Vary flexibility and distance of the terminal group |

| Stereoisomers | Use of chiral cyclopentyl precursors or chiral resolution | Explore the impact of 3D structure |

Substituent Effects on the Aromatic Ring: Halogenation, Nitration, Alkylation

Introducing additional substituents onto the aromatic ring of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline can profoundly alter its electronic properties and reactivity. The existing substituents, the electron-donating cyclopentylmethoxy group at the 4-position and the electron-withdrawing trifluoromethyl group at the 2-position, will direct the regioselectivity of electrophilic aromatic substitution reactions.

Halogenation , such as chlorination, bromination, or iodination, is expected to occur at the positions activated by the powerful ortho,para-directing alkoxy group. Given that the 2- and 4-positions are already substituted, electrophilic attack is most likely to occur at the 3- or 5-positions. The trifluoromethyl group is a deactivating, meta-directing group, which would also favor substitution at the 5-position. The reaction conditions, including the choice of halogenating agent and catalyst, can be tuned to control the regioselectivity.

Nitration of the aromatic ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. Similar to halogenation, the directing effects of the existing substituents will govern the position of the incoming nitro group, with the 5-position being a likely site of substitution. The strongly deactivating nature of the trifluoromethyl group may necessitate harsher reaction conditions.

Alkylation of the aromatic ring can be accomplished through Friedel-Crafts alkylation, which involves the reaction of an alkyl halide or alkene with the aniline in the presence of a Lewis acid catalyst. beilstein-journals.orgnih.govorganic-chemistry.org However, the aniline nitrogen can coordinate with the Lewis acid, deactivating the ring. Therefore, it is often necessary to protect the amino group, for example, by acylation, before carrying out the alkylation. The directing effects of the alkoxy and trifluoromethyl groups will again influence the position of the new alkyl group.

| Reaction | Reagents | Expected Position of Substitution |

| Halogenation | X₂ (X = Cl, Br, I), Lewis Acid | 3- and/or 5-position |

| Nitration | HNO₃, H₂SO₄ | 5-position |

| Alkylation | R-X, Lewis Acid (with N-protection) | 3- and/or 5-position |

Synthesis of Fused Heterocyclic Systems Utilizing the Aniline Moiety

The aniline functionality in this compound is a valuable precursor for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

Formation of Quinolines and Related Heterocycles

Quinolines are a prominent class of nitrogen-containing heterocycles, and several classical methods can be adapted for their synthesis from our target aniline.

The Skraup-Doebner-Von Miller synthesis and its variations involve the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.netresearchgate.net For example, reacting this compound with an α,β-unsaturated ketone or aldehyde in the presence of an acid catalyst can lead to the formation of a substituted quinoline. The regiochemistry of the cyclization will be influenced by the steric and electronic properties of the substituents on both the aniline and the carbonyl compound.

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. mdpi.comnih.govnih.gov The reaction of this compound with a β-ketoester, followed by thermal cyclization, would yield a 4-hydroxyquinoline derivative.

The Pfitzinger reaction offers another pathway to quinoline-4-carboxylic acids by reacting an isatin derivative with a carbonyl compound in the presence of a base. wikipedia.org While this reaction does not directly utilize the aniline, derivatives of the aniline can be converted to the necessary carbonyl precursors.

Synthesis of Nitrogen-Containing Polycyclic Compounds

Beyond quinolines, the aniline moiety can be used to construct a variety of other nitrogen-containing polycyclic compounds. For instance, 2-aminobenzophenones, which can be synthesized from anilines, are key precursors for the synthesis of 1,4-benzodiazepines. nih.govwum.edu.plwum.edu.plnih.gov Additionally, reactions of anilines with appropriate precursors can lead to the formation of acridines, another important class of polycyclic aromatic hydrocarbons. mdpi.comnih.govresearchgate.netnih.govsioc-journal.cn The specific reaction pathways and resulting polycyclic systems will depend on the choice of reactants and reaction conditions.

Exploration of Bioisosteric Replacements for the Trifluoromethyl Group (focus on chemical properties/reactivity)

The trifluoromethyl group is a common substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. However, exploring bioisosteric replacements for this group can lead to compounds with improved properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

A prominent bioisostere for the trifluoromethyl group is the pentafluorosulfanyl (SF₅) group . The SF₅ group is more electronegative and has a larger van der Waals volume than the CF₃ group. researchgate.netescholarship.orgchemrxiv.orgnih.gov It is also generally more stable towards hydrolysis. researchgate.netamphoteros.com These differences in chemical properties can lead to significant changes in the reactivity and biological activity of the resulting analog. For example, the increased electron-withdrawing nature of the SF₅ group can further decrease the basicity of the aniline nitrogen and influence the regioselectivity of electrophilic aromatic substitution reactions.

Another potential bioisostere for the trifluoromethyl group is the cyano (CN) group . The cyano group is also strongly electron-withdrawing, but it has a different shape and steric profile compared to the trifluoromethyl group. researchgate.netpsychoactif.org The linear geometry of the cyano group can lead to different packing in the solid state and altered interactions with biological targets. The chemical reactivity of the cyano group also differs significantly from that of the trifluoromethyl group; for instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine.

| Bioisostere | Key Chemical Property Differences from CF₃ | Potential Impact on Reactivity |

| Pentafluorosulfanyl (SF₅) | More electronegative, larger, more hydrolytically stable | Further decrease in aniline basicity, altered regioselectivity |

| Cyano (CN) | Linear geometry, different electronic distribution, hydrolyzable | Different steric interactions, potential for further chemical transformation |

The performed searches on "rational design of this compound derivatives," "computational studies for synthesis of this compound analogs," "molecular docking studies of this compound derivatives," "QSAR analysis of this compound analogs," and "structure-activity relationship of this compound derivatives" did not yield any specific results for this particular compound.

While general principles of computational chemistry, such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and other in silico methods are widely used in drug discovery for designing novel derivatives of various chemical scaffolds, no literature could be retrieved that specifically applies these techniques to this compound.

Therefore, it is not possible to provide an article on the "Rational Design Principles for Derivative Synthesis Based on Computational Insights" for this specific compound as the necessary detailed research findings and data are not available in the public domain. There are no specific computational models, binding affinity data, or predicted ADMET properties for derivatives of this molecule to be presented in data tables or discussed in the article.

Advanced Applications of 4 Cyclopentylmethoxy 2 Trifluoromethyl Aniline and Its Derivatives in Chemical Sciences

Role as Key Building Blocks in Diverse Advanced Organic Synthesis

The strategic placement of the trifluoromethyl and cyclopentylmethoxy groups on the aniline (B41778) ring endows 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline with a unique combination of steric and electronic properties. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and the basicity of the amino group, while the bulky cyclopentylmethoxy group can direct the regioselectivity of further reactions. These features make it a valuable building block in organic synthesis.

Precursors for Complex Pharmaceutical Intermediates (excluding drug efficacy/trials)

Fluorinated organic compounds are of immense interest in medicinal chemistry due to the often-enhanced metabolic stability and bioavailability that fluorine atoms can confer to a molecule. chemimpex.com Aniline derivatives, in particular, are foundational scaffolds in the synthesis of a wide array of pharmaceutical agents. nbinno.com The title compound serves as a key intermediate in the synthesis of various pharmaceuticals, leveraging its trifluoromethyl group to modulate electronic properties and improve biological activity. chemimpex.com The presence of the trifluoromethoxy group, a related moiety, provides specific electronic and lipophilic properties that can significantly influence a drug candidate's interaction with biological targets. nbinno.com

The synthesis of complex heterocyclic systems, which are prevalent in many pharmaceutical compounds, can be initiated from aniline precursors. For instance, substituted anilines can undergo cyclization reactions to form quinolines, benzotriazoles, and benzimidazoles. ossila.com The reactivity of the amino group in this compound allows for a variety of transformations, such as acylation followed by intramolecular cyclization, to build these complex heterocyclic cores. researchgate.net The synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives, for example, is achieved through the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride. researchgate.net

| Reaction Type | Reactant | Resulting Intermediate Core | Potential Significance |

| Acylation-Cyclization | Cinnamoyl chloride | Dihydroquinolinone | Core for various CNS active agents |

| Diazotization-Coupling | Diazo compounds | Azo-linked aromatics | Precursors for various bioactive molecules |

| Nucleophilic Aromatic Substitution | Activated aryl halides | Diaryl amines | Building blocks for kinase inhibitors |

This table is generated based on known reactions of similar aniline derivatives.

Synthetic Components for Agro-chemical Development